

Meta-analysis of studies on the anti-cancer properties of Moschamine.

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Compound of Interest

Compound Name: Moschamine

Cat. No.: B1676759

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A Meta-Analytic Comparison of Moschamine's Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis based on currently available preclinical data. The body of research on the anti-cancer properties of **Moschamine** is limited, and further studies are required to fully elucidate its therapeutic potential.

Introduction

Moschamine, an indole alkaloid, has recently emerged as a compound of interest in oncology research. This guide offers a meta-analytic comparison of **Moschamine**'s anti-cancer properties against other established anti-cancer agents, including a standard chemotherapeutic and other natural compounds from the same chemical class. The objective is to provide a clear, data-driven overview to inform future research and development.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of **Moschamine** has been evaluated against glioblastoma cell lines. For a comprehensive comparison, its efficacy is presented alongside the standard-of-care chemotherapy for glioblastoma, Temozolomide, and other well-characterized anti-cancer indole alkaloids, Vincristine and Evodiamine.

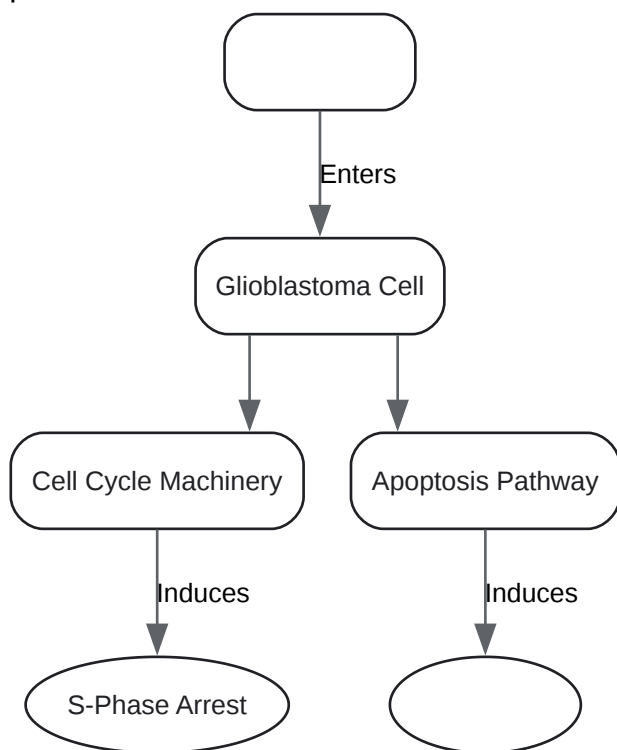
Compound	Cancer Cell Line	Cancer Type	IC50 Value	Citation
Moschamine	U251MG	Glioblastoma	Significant cell viability reduction at 150-300 μ M	[1]
T98G	Glioblastoma	Significant cell viability reduction at 150-300 μ M	[1]	
Temozolomide	U251MG	Glioblastoma	~176.5 μ M (72h)	
T98G	Glioblastoma	~438.3 μ M (72h)		
Vincristine	A549	Lung Cancer	40 nM	
MCF-7	Breast Cancer	5 nM		
1A9	Ovarian Cancer	4 nM		
Evodiamine	MDA-MB-231	Breast Cancer	7.86 μ g/mL (24h)	
HT29	Colorectal Cancer	30 μ M (24h)		

Mechanisms of Action and Signaling Pathways

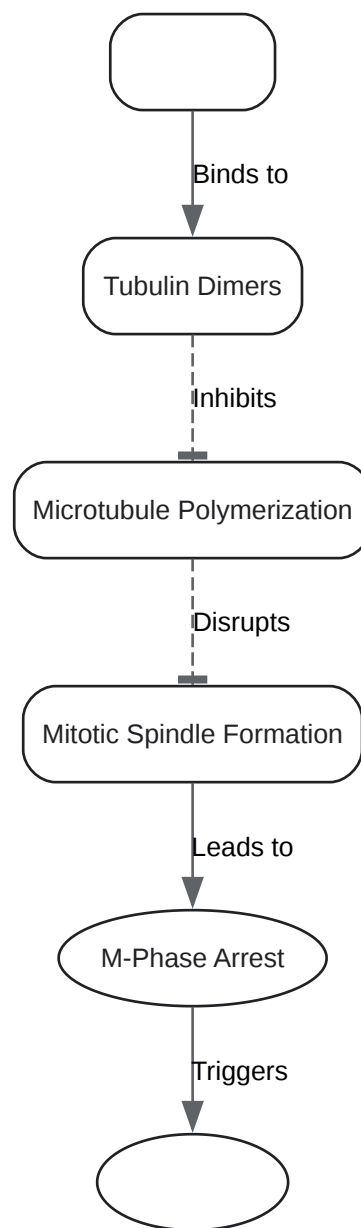
Moschamine

The precise signaling pathway of **Moschamine**'s anti-cancer activity is yet to be fully elucidated. However, existing research indicates that it induces cell cycle arrest and apoptosis in glioblastoma cells.[1][2] Treatment with **Moschamine** led to an increase in the proportion of cells in the sub-G0/G1 phase, indicative of apoptosis, and a dose-dependent S-phase arrest in the cell cycle.[3]

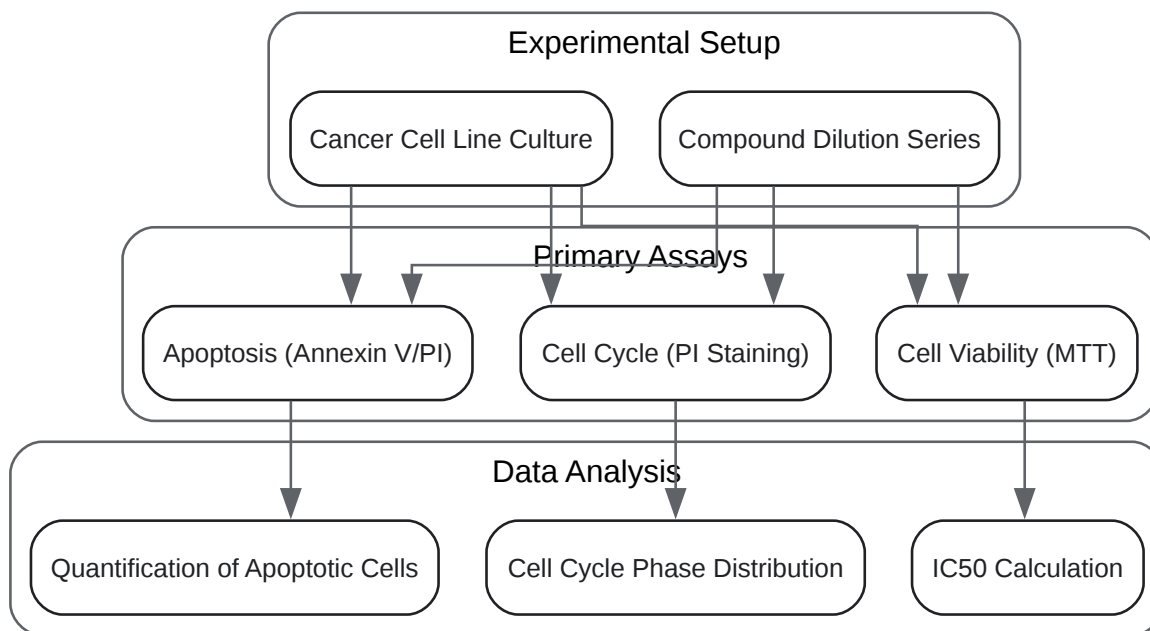
Proposed Anti-Cancer Mechanism of Moschamine



Mechanism of Action of Vincristine



General Workflow for In Vitro Anti-Cancer Drug Screening



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References

- 1. Moschamine inhibits proliferation of glioblastoma cells via cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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